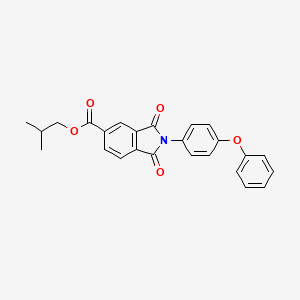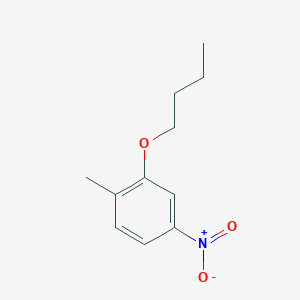
N'-(4-chlorobenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chlorobenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C13H10ClN3O It is a derivative of isonicotinic acid hydrazide and contains a chlorobenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(4-chlorobenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between isoniazid and 4-chlorobenzaldehyde. The reaction typically involves mixing equimolar amounts of isoniazid and 4-chlorobenzaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-chlorobenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chlorobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with different aldehydes and ketones to form hydrazone derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
N’-(4-chlorobenzylidene)isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It has been used in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of N’-(4-chlorobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticonvulsant activity may be due to its interaction with gamma-aminobutyric acid (GABA) receptors .
Comparación Con Compuestos Similares
N’-(4-chlorobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
Nicotinic Acid Hydrazones: These compounds also exhibit anticonvulsant activity and share a similar hydrazone structure.
Substituted Benzylidene Isonicotinohydrazides: These derivatives have been studied for their various biological activities, including antimicrobial and anticonvulsant properties.
Conclusion
N’-(4-chlorobenzylidene)isonicotinohydrazide is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable for research in medicinal chemistry, materials science, and biology.
Propiedades
Número CAS |
1042157-24-3 |
|---|---|
Fórmula molecular |
C13H10ClN3O |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10ClN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |
Clave InChI |
AMDRLZATAWMLKJ-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)

![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)

